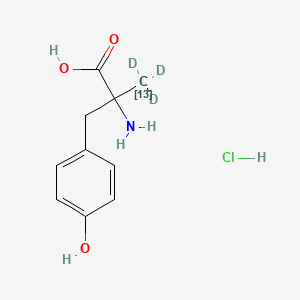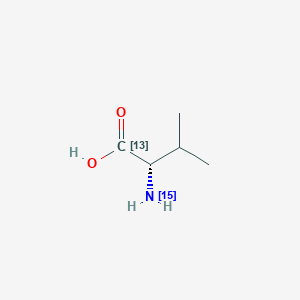
L-Valine-1-13C,15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Valine-1-13C,15N is an isotopically labeled amino acid, wherein the carbon and nitrogen atoms of L-valine are replaced by carbon-13 and nitrogen-15 isotopes. L-Valine is one of the twenty proteinogenic amino acids and is classified as an essential amino acid, meaning it must be obtained through the diet as the human body cannot synthesize it. The isotopic labeling of this compound makes it a valuable tool in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine-1-13C,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the L-valine molecule. This can be achieved through various synthetic routes, including:
Chemical Synthesis: This method involves the use of isotopically labeled precursors in the synthesis of L-valine. For example, starting with carbon-13 labeled acetic acid and nitrogen-15 labeled ammonia, the synthesis proceeds through a series of reactions to form this compound.
Biosynthesis: This method involves the use of microorganisms that are cultured in a medium containing isotopically labeled nutrients. .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to efficiently incorporate carbon-13 and nitrogen-15 isotopes into L-valine. The fermentation process is followed by purification steps to isolate the labeled amino acid .
Analyse Des Réactions Chimiques
Types of Reactions
L-Valine-1-13C,15N undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert keto acids back to this compound.
Substitution: Substitution reactions can introduce different functional groups into the L-valine molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various reagents, including halogens and alkylating agents, can be used under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce keto acids, while reduction can regenerate the original amino acid .
Applications De Recherche Scientifique
L-Valine-1-13C,15N has a wide range of scientific research applications, including:
Chemistry: It is used as an internal standard in the study of glucose metabolism and the quantitative determination of peptides.
Biology: It is used in metabolic flux analysis to study metabolic pathways in living organisms.
Medicine: It is used in the development of new drugs and in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is used in the production of labeled compounds for various industrial applications .
Mécanisme D'action
The mechanism of action of L-Valine-1-13C,15N involves its incorporation into proteins and peptides during protein synthesis. The labeled isotopes allow researchers to track the metabolic fate of L-valine in biological systems. This provides valuable insights into metabolic pathways and the role of L-valine in various physiological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Leucine-13C,15N: Another isotopically labeled essential amino acid used in similar research applications.
L-Isoleucine-13C,15N: An isotopically labeled amino acid with similar applications in metabolic studies.
L-Glutamic acid-13C,15N: Used in studies of protein structure and function .
Uniqueness
L-Valine-1-13C,15N is unique due to its specific labeling with carbon-13 and nitrogen-15 isotopes, which makes it particularly useful in studies of protein synthesis and metabolism. Its essential nature also means it plays a critical role in various physiological processes, making it a valuable tool in both basic and applied research .
Propriétés
Formule moléculaire |
C5H11NO2 |
|---|---|
Poids moléculaire |
119.13 g/mol |
Nom IUPAC |
(2S)-2-(15N)azanyl-3-methyl(113C)butanoic acid |
InChI |
InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i5+1,6+1 |
Clé InChI |
KZSNJWFQEVHDMF-UGESQCEXSA-N |
SMILES isomérique |
CC(C)[C@@H]([13C](=O)O)[15NH2] |
SMILES canonique |
CC(C)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409616.png)



![N-[4-(3-Aminopropyl)-2-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-N-(carboxymethyl)glycine Tetrapotassium Salt; BAPTA-APM;5-(3-Aminopropyl)-5'-methyl-bis-(2-aminophenoxymethylene-N,N,N',N'-tetraacetate Tetrapotassium Salt](/img/structure/B12409643.png)
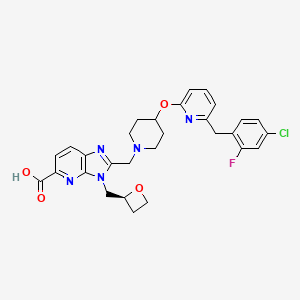
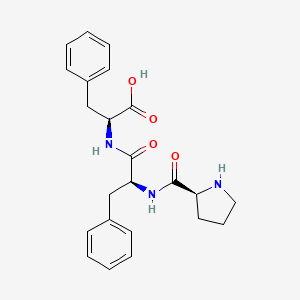
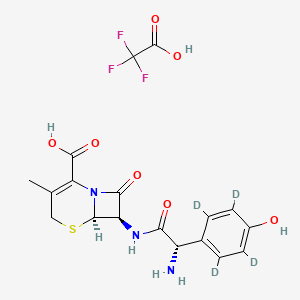
![N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy(2,4-dimethylpentan-3-yl)phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409683.png)
![N-[9-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409686.png)
